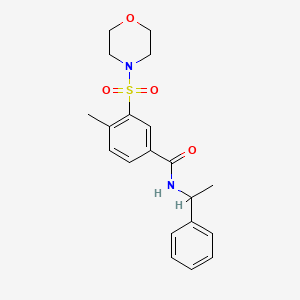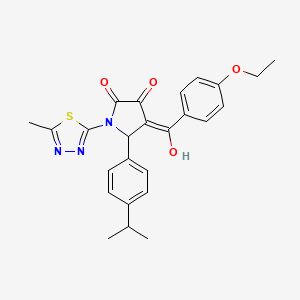
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as K777 and has been the focus of scientific research due to its potential therapeutic applications.
作用机制
K777 works by inhibiting the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids. By inhibiting FAS, K777 disrupts the metabolic pathways of bacteria and fungi, leading to their death. In addition, K777 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
K777 has been shown to have several biochemical and physiological effects. In vitro studies have shown that K777 inhibits the growth of several bacterial and fungal strains, including MRSA and Candida albicans. In addition, K777 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In animal studies, K777 has been shown to reduce inflammation and improve joint mobility in a model of rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using K777 in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a variety of bacterial and fungal strains. In addition, K777 has been shown to have anti-inflammatory properties, making it useful for studying the effects of anti-inflammatory agents on inflammatory diseases. One limitation of using K777 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.
未来方向
There are several future directions for research on K777. One area of research is the development of K777-based therapies for the treatment of bacterial and fungal infections, particularly those caused by drug-resistant strains. Another area of research is the development of K777-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, more research is needed to fully understand the mechanisms of action of K777 and its potential applications in other areas of medicine.
合成方法
The synthesis of K777 involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-chlorobenzoic acid. The resulting product is then reacted with morpholine and sulfur dioxide to form 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid. The final step involves the reaction of 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid with 1-phenylethylamine to form K777.
科学研究应用
K777 has been the focus of scientific research due to its potential therapeutic applications. It has been shown to have antimicrobial properties against several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, K777 has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-8-9-18(20(23)21-16(2)17-6-4-3-5-7-17)14-19(15)27(24,25)22-10-12-26-13-11-22/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGUEUMPNRBJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5437896.png)
![ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B5437903.png)
![methyl 4-{[N-(3-bromophenyl)glycyl]amino}benzoate](/img/structure/B5437909.png)

![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5437922.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5437941.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxyethoxy)acetyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437950.png)
![5-chloro-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5437953.png)
![3-butoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5437962.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-imidazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437971.png)
![N~2~-({(2R,5S)-5-[(5-chloropyridin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5437973.png)
![1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5437978.png)
![5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5437987.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5437991.png)